Degradation Potency vs BRD9 Inhibitor
dBRD9 exhibits markedly enhanced cellular potency compared to its parental BRD9-binding ligand (BI-7273). In MOLM-13 acute myeloid leukemia cells, dBRD9 induces BRD9 degradation with an IC50 of 56.6 nM, while the matched inhibitor BI-7273 has a biochemical BRD9 binding IC50 of 19 nM but fails to achieve comparable antiproliferative effects [1]. The original characterization study reports that dBRD9 and related degraders demonstrate 10- to 100-fold enhanced potency over parental ligands in cellular models of AML [2]. This enhanced potency stems from the catalytic mechanism of PROTAC-mediated degradation, where a single dBRD9 molecule can induce ubiquitination and degradation of multiple BRD9 protein copies, unlike inhibitors that operate with 1:1 stoichiometric binding.
| Evidence Dimension | Cellular degradation potency (IC50) vs. biochemical binding potency |
|---|---|
| Target Compound Data | IC50 = 56.6 nM (BRD9 degradation in MOLM-13 cells) |
| Comparator Or Baseline | BI-7273: Biochemical IC50 = 19 nM (BRD9 binding); cellular antiproliferative EC50 = 1.4 μM in EOL-1 cells |
| Quantified Difference | dBRD9 degradation IC50 (56.6 nM) is ~25-fold more potent than BI-7273 antiproliferative EC50 (1.4 μM); class-level enhancement of 10- to 100-fold |
| Conditions | MOLM-13 and EOL-1 acute myeloid leukemia cell lines; 4-hour treatment for degradation, 7-day treatment for proliferation |
Why This Matters
This quantitative potency advantage validates that PROTAC-mediated degradation, not mere target binding, drives therapeutic efficacy—critical for researchers selecting between inhibitor and degrader modalities for functional studies or drug discovery.
- [1] Biocompare. BI-7273 (Cayman Chemical Datasheet). BRD9 Inhibitor IC50 and Cellular EC50. View Source
- [2] Remillard D, Buckley DL, Paulk J, et al. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. Angew Chem Int Ed Engl. 2017;56(21):5738-5743. doi:10.1002/anie.201611281 View Source
